Nitroarginine

Übersicht

Beschreibung

Nitroarginin, auch bekannt als Nω-Nitro-L-Arginin, ist ein Nitroderivat der Aminosäure Arginin. Es ist ein Inhibitor der Stickstoffoxidsynthase und wirkt daher als Vasokonstriktor. Diese Verbindung wird häufig als biochemisches Werkzeug zur Untersuchung von Stickstoffoxid und seinen biologischen Wirkungen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Nitroarginin kann durch Nitrierung von L-Arginin synthetisiert werden. Der Prozess beinhaltet die Reaktion von L-Arginin mit Salpetersäure unter kontrollierten Bedingungen, um die Nitrogruppe in das Molekül einzuführen. Die Reaktion erfordert typischerweise einen starken Säure-Katalysator und wird bei niedrigen Temperaturen durchgeführt, um eine Zersetzung zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Nitroarginin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz des Nitrierprozesses zu maximieren und gleichzeitig die Bildung von Nebenprodukten zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nitroarginin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Nitroarginin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Nitrogruppe in Nitroarginin kann reduziert werden, um Aminoverbindungen zu bilden.

Substitution: Nitroarginin kann Substitutionsreaktionen eingehen, bei denen die Nitrogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate von Nitroarginin.

Reduktion: Aminoverbindungen von Nitroarginin.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Nitroarginin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Wird zur Untersuchung der Stickstoffoxidsynthase und ihrer Rolle in biologischen Systemen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen im Zusammenhang mit einer Stickstoffoxid-Dysregulation untersucht.

Industrie: Wird zur Herstellung von Spezialchemikalien und Pharmazeutika verwendet .

Wirkmechanismus

Nitroarginin übt seine Wirkung aus, indem es die Stickstoffoxidsynthase hemmt, ein Enzym, das für die Produktion von Stickstoffoxid verantwortlich ist. Durch die Hemmung dieses Enzyms reduziert Nitroarginin den Stickstoffoxidspiegel im Körper, was zu einer Vasokonstriktion führt. Dieser Mechanismus wird in verschiedenen Forschungsstudien genutzt, um die Rolle von Stickstoffoxid in verschiedenen physiologischen und pathologischen Prozessen zu verstehen .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Nitroarginine has been extensively used to study cardiovascular dynamics, particularly in understanding the role of nitric oxide in vascular tone regulation. It is commonly employed to induce vasoconstriction in experimental models.

Key Findings:

- In studies involving isolated rat hearts, this compound administration resulted in increased coronary perfusion pressure, indicating its efficacy as a NOS inhibitor .

- Research has shown that this compound can modify blood flow in murine tissues, which is crucial for investigating conditions like hypertension and heart failure .

Neurobiology

The role of nitric oxide as a neurotransmitter has led to the exploration of this compound's effects on neurophysiological processes. Inhibition of NOS has been linked to alterations in neurotransmitter dynamics and neuroprotection.

Key Findings:

- Studies have demonstrated that this compound can affect dopamine transport and half-life in striatal extracellular space, providing insights into its potential implications for neurodegenerative diseases .

- The antidepressant-like effects observed with certain drugs have been shown to be mediated by NO-dependent mechanisms, where this compound plays a critical role .

Pain Management

This compound has been investigated for its potential applications in pain management, particularly in models of neuropathic pain.

Case Study:

- A study involving chronic constriction injury (CCI) of the sciatic nerve demonstrated that local application of this compound significantly reduced thermal hyperalgesia, suggesting its potential as a therapeutic agent for neuropathic pain conditions .

Cancer Research

The controlled reduction of tumor blood flow using this compound has been explored as a strategy to enhance cancer treatments by inducing localized hypoxia within tumors.

Key Findings:

- Research indicates that the vasoconstrictive properties of this compound can be leveraged to improve the efficacy of chemotherapeutic agents by restricting blood supply to tumors .

Table 1: Summary of this compound Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cardiovascular | NOS inhibition leading to vasoconstriction | Increased coronary perfusion pressure observed |

| Neurobiology | Modulation of neurotransmitter dynamics | Affects dopamine transport; potential neuroprotection |

| Pain Management | Reduction of hyperalgesia | Local application reduces thermal hyperalgesia |

| Cancer Research | Induction of localized tumor hypoxia | Enhances efficacy of chemotherapeutics |

Table 2: Comparative Effects of this compound vs. Other NOS Inhibitors

| Compound | Type | Efficacy in Pain Models | Cardiovascular Effects |

|---|---|---|---|

| This compound | Competitive Inhibitor | Significant reduction | Increased perfusion pressure |

| L-NAME (L-nitro-arginine methyl ester) | Non-selective Inhibitor | Moderate reduction | Similar effects observed |

Wirkmechanismus

Nitroarginine exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide. By inhibiting this enzyme, this compound reduces the levels of nitric oxide in the body, leading to vasoconstriction. This mechanism is utilized in various research studies to understand the role of nitric oxide in different physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Arginin: Die Stammverbindung von Nitroarginin, die an der Produktion von Stickstoffoxid beteiligt ist.

Nω-Nitro-L-Ornithin: Ein weiteres Nitroderivat einer Aminosäure mit ähnlichen inhibitorischen Wirkungen auf die Stickstoffoxidsynthase.

L-NAME (Nω-Nitro-L-Argininmethylester): Ein Methylesterderivat von Nitroarginin mit ähnlicher biologischer Aktivität.

Einzigartigkeit

Nitroarginin ist einzigartig aufgrund seiner spezifischen Hemmung der Stickstoffoxidsynthase, was es zu einem wertvollen Werkzeug bei der Untersuchung von Stickstoffoxid-bezogenen Prozessen macht. Seine Fähigkeit, dieses Enzym selektiv zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen und ermöglicht gezielte Forschungsanwendungen .

Biologische Aktivität

Nitroarginine, specifically Nω-nitro-L-arginine (L-NOARG), is a nitro derivative of the amino acid arginine and functions primarily as an inhibitor of nitric oxide synthase (NOS). This compound has garnered significant attention for its role in modulating nitric oxide (NO) production, which is crucial for various physiological processes, including vasodilation and neurotransmission. The biological activity of this compound is multifaceted, influencing cardiovascular function, neuroprotection, and inflammatory responses.

This compound acts as a competitive inhibitor of NOS, thereby reducing the synthesis of nitric oxide from L-arginine. This inhibition can lead to various physiological effects, including vasoconstriction and altered blood flow dynamics. The compound's effectiveness as an NOS inhibitor has been demonstrated in several studies:

- Transport Mechanisms : Research indicates that L-NOARG is transported into rat cerebellar synaptosomes via neutral amino acid carrier systems T and L with high affinity. The uptake kinetics show a biphasic pattern, highlighting its efficient transport compared to L-arginine .

- Inhibition Potency : The Ki values for L-NOARG and related compounds suggest that concentrations ranging from 0.1 to 10 mmol/L are effective in inhibiting NOS under various experimental conditions .

Physiological Effects

The physiological implications of this compound's action are broad, affecting multiple systems within the body:

- Cardiovascular System : this compound has been shown to induce hypertension in animal models. For instance, oral administration of N-nitro-L-arginine methyl ester (L-NAME) resulted in elevated blood pressure without causing glucose intolerance . Additionally, studies have indicated its potential in reversing sepsis-associated hypotension by increasing systemic vascular resistance .

- Neuroprotective Effects : In models of chronic stress, L-NOARG administration reduced microglial activation and pro-inflammatory cytokine levels in the hippocampus, suggesting a neuroprotective role against stress-induced neuroinflammation . This highlights its potential therapeutic applications in neurodegenerative diseases.

Case Studies and Clinical Applications

Several studies have explored the therapeutic potential of this compound derivatives:

- Sepsis Treatment : In a clinical trial involving severe septic shock patients, L-NMA (a derivative of this compound) was administered intravenously. Although it helped maintain blood pressure above critical thresholds, the survival rates were comparable to those receiving placebo treatment .

- Migraine Relief : Clinical trials have indicated that L-NMA may alleviate symptoms of migraine and chronic tension-type headache by modulating NO levels, although the exact mechanisms remain complex and not fully understood .

- Neuroinflammation : A study demonstrated that L-NOARG could mitigate stress-induced depressive behaviors in rats by decreasing active microglia and inflammatory cytokines in the brain .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Eigenschaften

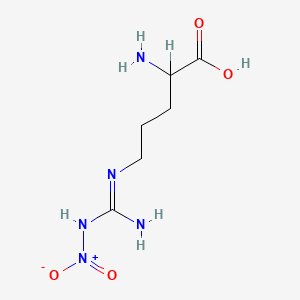

IUPAC Name |

2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAUNPAHJZDYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859703 | |

| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149-70-4 | |

| Record name | NITROARGININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Nitroarginine and how does it interact with this target?

A1: this compound acts as a competitive inhibitor of nitric oxide synthase (NOS) enzymes. [, , , , , ] These enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. [] this compound competes with L-arginine for binding to the active site of NOS, thereby inhibiting NO production. [, , , ]

Q2: What are the downstream effects of this compound's interaction with nitric oxide synthase?

A2: By inhibiting NOS, this compound reduces the production of NO. [, ] NO is a potent vasodilator involved in various physiological processes, including the regulation of blood pressure, neurotransmission, and immune response. [, , , ] Therefore, this compound's primary effect is vasoconstriction and the subsequent increase in blood pressure. [, , ] It can also modulate other NO-dependent processes in the nervous and immune systems. [, ]

Q3: Does this compound affect all nitric oxide synthase isoforms equally?

A3: Studies suggest that this compound might not inhibit all NOS isoforms equally. Research shows L-Nitroarginine's limited efficacy in inhibiting inducible NOS (iNOS) in the presence of physiological concentrations of L-arginine. []

Q4: How does this compound's inhibition of nitric oxide production affect vascular smooth muscle?

A4: this compound, by reducing NO production, diminishes NO-mediated relaxation of vascular smooth muscle. This effect can be observed in various arteries, including coronary arteries and the aorta. [, , ]

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H14N6O4. Its molecular weight is 234.2 g/mol. [, ]

Q6: What are the key spectroscopic features of this compound?

A7: this compound displays a characteristic UV absorption at 271 nm. []

Q7: How do structural modifications of the arginine molecule, like in this compound, affect its interaction with nitric oxide synthase?

A8: The addition of a nitro group to the arginine molecule, forming this compound, significantly alters its interaction with NOS. While L-arginine serves as a substrate for NOS, this compound acts as a competitive inhibitor, binding to the enzyme's active site and preventing NO production. [, , ]

Q8: What is the significance of the chirality of this compound in its interaction with nitric oxide synthase?

A9: Only the L-enantiomer of this compound (L-Nitroarginine) effectively inhibits NOS. The D-enantiomer (D-Nitroarginine) shows significantly weaker or no inhibitory effects on the enzyme. [, ] This difference highlights the stereospecificity of the NOS active site and the importance of chirality in drug design.

Q9: What are some alternative inhibitors of nitric oxide synthase besides this compound?

A9: Other NOS inhibitors include:

- L-NG-Nitroarginine methyl ester (L-NAME): A more potent and widely used NOS inhibitor compared to L-Nitroarginine. [, , , , , ]

- 7-Nitroindazole (7-NI): A selective inhibitor of neuronal NOS (nNOS). []

- Hemoglobin and its derivatives: These molecules can scavenge NO, indirectly inhibiting its effects. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.